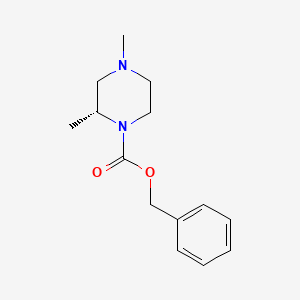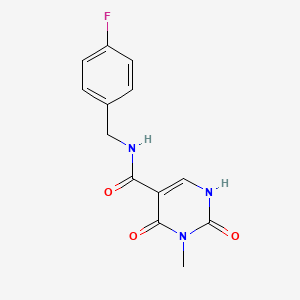
1-isobutyryl-3,3-dimethyl-N-(4-methylbenzyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-isobutyryl-3,3-dimethyl-N-(4-methylbenzyl)indoline-5-sulfonamide” is complex, with a total of 63 bonds, including 35 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also contains 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), and 1 Pyridine .Aplicaciones Científicas De Investigación
Sulfonamides in Antibacterial Research
Sulfonamides like Gantrisin® have historically been pivotal in treating bacterial infections, including bacterial meningitis, underscoring their importance in developing antibacterial therapies (Rhoads, Svec, & Rohr, 1950). This foundation suggests potential applications of specialized sulfonamides in researching new antibacterial agents.
Sulfonamides and Metabolic Pathways
Research has shown that sulfonamides interact with metabolic pathways, such as acetylation, affecting drug metabolism and hypersensitivity reactions (Rieder et al., 1991). This relationship indicates a scientific interest in sulfonamides for studying metabolic reactions and potentially developing methods to mitigate adverse reactions in drug therapies.
Environmental and Toxicological Studies
Sulfonamides have been studied for their environmental persistence and toxicological impacts, including their presence in indoor and outdoor environments, and their potential human exposure risk (Shoeib et al., 2005). Such research is crucial for understanding the environmental behavior of chemical compounds and assessing their safety and risks to human health.
Sulfonamides in Chemotherapy
Sulfonamides' role in treating diseases like tuberculosis, even with drug-resistant strains, highlights their potential application in researching new chemotherapeutic agents (Forgacs et al., 2009). This area of study remains relevant for addressing current global health challenges posed by resistant bacterial strains.
Propiedades
IUPAC Name |
2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S/c1-14-25-20(32-27-14)12-28-13-24-21-17-8-3-4-9-18(17)29(22(21)23(28)31)11-19(30)26-15-6-5-7-16(10-15)33-2/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLNTPJAXLKUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2721392.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)



![N'-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2721398.png)
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)

![Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B2721405.png)
